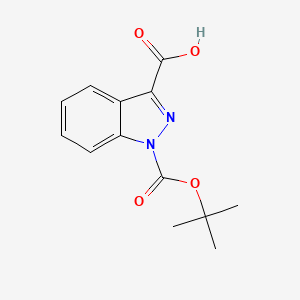

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves the protection of the amino group of indazole with the Boc group. This can be achieved by reacting indazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid can undergo several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.

Substitution: Reagents such as trimethylsilyl iodide and methanol can be used for Boc deprotection followed by substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid is in the development of pharmaceuticals. The compound serves as a building block for synthesizing more complex molecules that exhibit biological activity. Its ability to form stable derivatives makes it valuable in creating potential drug candidates.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the synthesis of indazole derivatives from this compound, which showed significant anticancer activity against various cancer cell lines. The derivatives were tested for their ability to inhibit tumor growth, showcasing the potential of this compound in cancer therapeutics.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Moderate | 15 |

| Derivative B | High | 5 |

| Derivative C | Low | 30 |

Biochemical Research

In biochemical research, this compound is utilized as an intermediate in synthesizing enzyme inhibitors and modulators. Its structural features allow for modifications that can enhance binding affinity to specific biological targets.

Case Study: Enzyme Inhibition

Research has shown that modifications of this compound can lead to potent inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives have been synthesized that selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses.

Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Building block for synthesizing bioactive compounds | Anticancer agents |

| Biochemical Research | Intermediate for enzyme inhibitors and modulators | Cyclooxygenase inhibitors |

| Medicinal Chemistry | Synthesis of novel compounds with therapeutic potential | Antiviral and anti-inflammatory agents |

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butoxycarbonyl-protected indoles: These compounds also use the Boc group to protect the amino group in indole derivatives.

tert-Butoxycarbonyl-protected pyrroles: Similar to indazoles, pyrroles can be protected with the Boc group for use in various synthetic applications.

Uniqueness

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to its specific structure, which combines the indazole core with the Boc-protected amino group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds.

Biologische Aktivität

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid (Boc-indazole) is a derivative of indazole, a bicyclic compound known for its diverse biological activities. This article reviews the biological activity of Boc-indazole, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

Boc-indazole interacts with various biological targets, primarily influencing cell viability and proliferation. The following mechanisms have been identified:

- Inhibition of Cancer Cell Growth : Studies indicate that Boc-indazole exhibits antiproliferative effects on different cancer cell lines, including breast and liver cancer cells. The compound appears to disrupt key biochemical pathways associated with cell survival and angiogenesis, leading to reduced tumor growth.

- Anti-inflammatory Effects : Research suggests that Boc-indazole may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity positions it as a potential candidate for treating inflammatory diseases .

Anticancer Activity

Boc-indazole has shown promise in preclinical studies targeting various cancer types:

- Case Study : In vitro assays demonstrated that Boc-indazole significantly decreased the viability of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. It has been tested against:

- Staphylococcus aureus

- Escherichia coli

These studies highlight its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Potential

Boc-indazole has been evaluated for its anti-inflammatory properties:

- Mechanistic Insights : It inhibits the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C12H14N2O4 | Anticancer, anti-inflammatory, antimicrobial |

| 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | C9H8BrN3O2 | Antiproliferative against leukemia cells |

| Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | C12H15N3O3 | Antimicrobial and anti-inflammatory |

Research Findings

Recent studies have explored the synthesis and biological evaluation of Boc-indazole derivatives. Notable findings include:

- Enhanced activity through structural modifications, such as varying the substituents on the indazole core.

- The use of Boc protection during synthesis improves yields and simplifies purification processes .

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Investigating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : Understanding the detailed molecular pathways affected by Boc-indazole.

- Clinical trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUHTOPYGFMNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.